Zeranol
Overview
Description
Zeranol, also known as α-zearalanol or simply zearalanol, is a synthetic nonsteroidal estrogen of the resorcylic acid lactone group . It is related to mycoestrogens found in fungi in the Fusarium genus and is used mainly as an anabolic agent in veterinary medicine . It is approved for use as a growth promoter in livestock, including beef cattle, in the United States .
Synthesis Analysis
Zeranol is a metabolite of the mycoestrogen zearalenone . It may be found as a contaminant in fungus-infected crops .Molecular Structure Analysis
Zeranol has a molecular formula of C18H26O5 and a molecular weight of 322.4 g/mol . Its IUPAC name is (4 S ,8 R )-8,16,18-trihydroxy-4-methyl-3-oxabicyclo [12.4.0]octadeca-1 (14),15,17-trien-2-one .Chemical Reactions Analysis
The half maximal inhibitory concentration (IC 50) values for zeranol, β-zearalanol, zearalanone, α-zearalenol, β-zearalenol, and zearalenone were 0.103, 0.080, 0.161, 0.177, 0.254, and 0.194 ng mL −1, respectively .Physical And Chemical Properties Analysis
Zeranol is a white fluffy powder . It has a density of 1.2±0.1 g/cm 3, a boiling point of 576.0±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C .Scientific Research Applications
Growth Promoters in Animal Production
Zeranol is used as a growth promoter in animal production due to its efficiency in improving protein anabolism and nitrogen retention. This use presents both economic and ecological advantages. However, there is scientific evidence supporting the maintenance of the EU import ban on meat from animals treated with zeranol, as the complete removal of pellet-rests from the animal's body is not guaranteed, posing a significant risk. Further research is demanded concerning the mutagenicity tests of zeranol and its potential formation of long chain esters stored in fatty tissue, as well as the importance of recently discovered additional receptors for related compounds (Karg & Meyer, 1999).
Effects on Human Health and the Environment
The residues of zeranol in meat detectable even after proper applications diminish the chance of controlling illegal and hence risky application practices of zeranol. This could increase the potential risk to human health and the environment. There is a need for more strict risk assessment and reliable controls of application routine in practice (Karg & Meyer, 1999).
Effects on Breast Cancer Cell Growth
Zeranol has been observed to have biphasic effects on the growth of estrogen receptor-positive human breast carcinoma cells. At low concentrations, it accelerates the growth of these cells, while at high concentrations, it induces apoptosis. This suggests a dose-dependent effect of zeranol on breast cancer cell growth, which is an area of active scientific investigation (Yuri et al., 2006).
Influence on Feedlot Performance and Carcass Traits
A study on the effects of zeranol on feedlot performance and carcass traits of culled cows and heifers found that implanting zeranol gave a 7–8% increase in growth rates among cattle. This study highlights the application of zeranol in livestock breeding to enhance growth and meat production (Price & Makarechian, 1982).
Neuroprotective Effects in Cerebral Ischemia
Research has also shown that zeranol has neuroprotective effects in cerebral ischemia reperfusion. This was observed in ovariectomized rats, where zeranol's activation of the ERK signaling pathway reduced brain apoptosis and inflammation, suggesting potential therapeutic applications in neurological disorders (Mohamed et al., 2019).
Other Areas of Research
- Zeranol has been studied for its metabolic fate in vitro using isolated microsomal preparations from bovine liver, uterus, and muscle (Ingerowski Gh & Stander Hj, 1979).
- It has been investigated for its influence on the testicular morphology of chinchillas, suggesting potential toxic effects on the reproductive system (Carvallo et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(4S,8R)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3/t12-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTTZBARDOXEAM-GXTWGEPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@H](CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 | |
Record name | ZEARALANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21238 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022315 | |
Record name | Zearalanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Zearalanol is a white fluffy powder. (NTP, 1992) | |
Record name | ZEARALANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21238 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | ZEARALANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21238 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Zeranol | |
CAS RN |
26538-44-3 | |
Record name | ZEARALANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21238 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Zeranol | |
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Record name | Zeranol [USAN:INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026538443 | |
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Record name | Zeranol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11478 | |
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Record name | 1H-2-Benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R)- | |
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Record name | Zearalanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zeranol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.411 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ZERANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76LO2L2V39 | |
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Melting Point |
352 to 356 °F (NTP, 1992) | |
Record name | ZEARALANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21238 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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